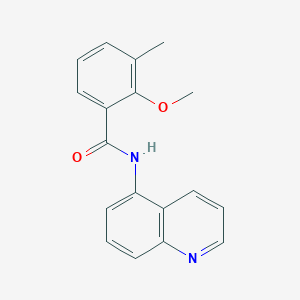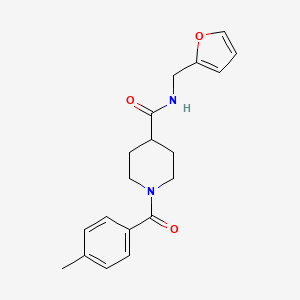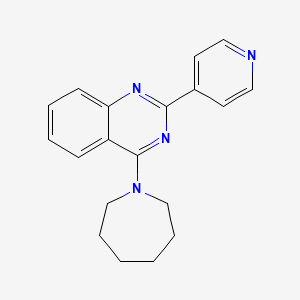
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide, also known as MMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MMQ is a quinoline derivative that has been synthesized using various methods and is known for its unique biochemical and physiological effects.
作用機序
The mechanism of action of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide is not fully understood. However, it has been suggested that 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In addition, 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been found to have various biochemical and physiological effects. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. In addition, 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has also been found to have neuroprotective effects against oxidative stress-induced neurotoxicity.
実験室実験の利点と制限
One of the advantages of using 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide in lab experiments is its ability to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide also has neuroprotective effects against oxidative stress-induced neurotoxicity. However, one of the limitations of using 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide in scientific research. One possible direction is the development of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide needs to be further elucidated to fully understand its potential therapeutic applications.
合成法
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-methylquinoline-2,4(1H,3H)-dione with 2-amino-4-methoxybenzoic acid in the presence of a suitable coupling agent. The resulting product is then treated with an acid to obtain 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide. Another method involves the reaction of 3-methyl-2-quinolinone with 2-amino-4-methoxybenzoic acid in the presence of a coupling agent.
科学的研究の応用
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been widely used in various scientific research applications, including cancer research, neuroprotection, and inflammation. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been found to have anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has also been found to have neuroprotective effects against oxidative stress-induced neurotoxicity. In addition, 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-3-7-14(17(12)22-2)18(21)20-16-10-4-9-15-13(16)8-5-11-19-15/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXHBAVAJRAOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-3-methyl-N-(quinolin-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-methylbutyl)-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl]acetamide](/img/structure/B5851410.png)

![4-amino-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5851425.png)

![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)

![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]pyrrolidine](/img/structure/B5851440.png)

![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)


